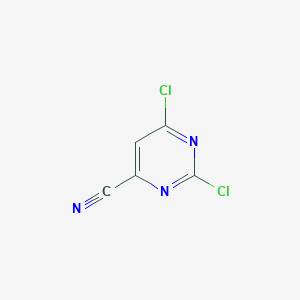

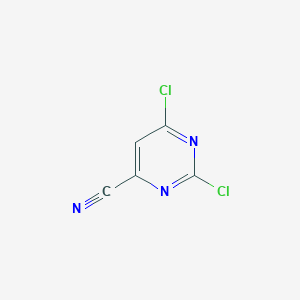

2,6-Dichloropyrimidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAOENZTDMPYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680994 | |

| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26293-93-6 | |

| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dichloropyrimidine-4-carbonitrile

Introduction

2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activity and synthetic accessibility.[1] This compound, featuring two reactive chlorine atoms and a nitrile group, serves as a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with field-proven experimental protocols. The objective is to equip professionals with the necessary technical information for informed handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental for all subsequent experimental work.

Chemical Identifiers

The compound is uniquely identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 26293-93-6 | [3] |

| Molecular Formula | C₅HCl₂N₃ | [3] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | [3] |

| InChIKey | HLAOENZTDMPYNY-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C#N | [3] |

| Synonyms | 2,6-Dichloro-4-pyrimidinecarbonitrile, 2,4-Dichloro-6-cyanopyrimidine | [3] |

Molecular Structure

The structural arrangement of this compound is visualized below. The pyrimidine ring is functionalized at positions 2 and 6 with chlorine atoms, which are susceptible to nucleophilic substitution, and at position 4 with a carbonitrile (nitrile) group.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 173.98 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | Data not available | [4] |

| Boiling Point | 289.3 °C at 760 mmHg | [4] |

| Density | 1.607 g/cm³ | [4] |

| Flash Point | 128.8 °C | [4] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [4] |

| Solubility | Data not available | [4] |

| logP (calculated) | 2.2 | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While publicly available spectra are limited, this section outlines the expected spectral characteristics based on the molecular structure and provides protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The structure contains only one proton attached to the pyrimidine ring (H-5). A single peak, a singlet, is expected. Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents.

-

¹³C NMR: The molecule has five distinct carbon atoms. Four signals are expected for the pyrimidine ring carbons and one for the nitrile carbon. The carbons bonded to chlorine (C-2, C-6) and nitrogen will be significantly deshielded, appearing at higher chemical shifts.

Table of Predicted NMR Data (in CDCl₃) Predicted using NMRDB.org, a public database leveraging spectral data and algorithms.[5]

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.95 | Singlet (s) | H-5 |

| ¹³C | ~162.5 | Singlet | C-2, C-6 |

| ~145.0 | Singlet | C-4 | |

| ~125.0 | Singlet | C-5 | |

| ~114.0 | Singlet | C≡N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[6][7]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium to Strong, Sharp | C≡N (Nitrile) stretching vibration |

| ~1550-1400 | Medium to Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~850-750 | Strong | C-Cl stretching vibration |

| ~800 | Strong | C-H out-of-plane bending for the isolated ring hydrogen |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic cluster for fragments containing two chlorine atoms, with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1.

| Property | Value | Source |

| Exact Mass | 172.95475 Da | [3] |

| Monoisotopic Mass | 172.95475 Da | [3] |

Experimental Protocols

The following section provides detailed, self-validating methodologies for determining the key physical properties of this compound.

Workflow for Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Loading: Place the sample and reference pans into their respective positions in the DSC measurement cell.

-

Thermal Program: Set up the temperature program. A typical program involves:

-

An initial isothermal hold at room temperature (e.g., 25°C) for 5 minutes.

-

A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

-

Maintain a constant inert gas (e.g., nitrogen) purge at 50 mL/min to prevent oxidative degradation.[9]

-

-

Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The melting point is determined as the onset temperature of this peak. The area under the peak corresponds to the heat of fusion.[9]

Protocol for Spectroscopic Characterization

4.2.1 NMR Spectrum Acquisition (¹H and ¹³C) Causality: Deuterated solvents are used to avoid large solvent signals in ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for novel polar organic compounds due to its high dissolving power. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to maximize homogeneity.[10]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[11]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis relative to the internal standard or the residual solvent peak.

4.2.2 IR Spectrum Acquisition (ATR-FTIR) Causality: The ATR technique is chosen for its simplicity and speed, as it requires no sample preparation like KBr pellet pressing. It works by measuring the infrared energy absorbed by a sample in direct contact with an IR-transparent crystal (e.g., diamond or ZnSe).[12]

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]

-

Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be in units of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: this compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4] If dust formation is likely, use respiratory protection.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid creating dust.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and spectroscopic properties. While some fundamental physical data like melting point and solubility are not widely reported, this guide provides robust, industry-standard protocols for their determination. The data and methodologies presented herein offer a comprehensive technical foundation for scientists to confidently utilize this compound in research and development, contributing to the advancement of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Visualizer loader [nmrdb.org]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. mt.com [mt.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. jascoinc.com [jascoinc.com]

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonitrile: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Heterocycle

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among the vast arsenal of pyrimidine-based building blocks, 2,6-Dichloropyrimidine-4-carbonitrile (CAS No. 26293-93-6) has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of reactive sites—two electrophilic chlorine atoms and a nitrile group—offers a powerful platform for the synthesis of complex, poly-functionalized molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of targeted therapeutics, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26293-93-6 | [2] |

| Molecular Formula | C₅HCl₂N₃ | [2] |

| Molecular Weight | 173.98 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not explicitly stated, but related dichloropyrimidines have melting points in a broad range. | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |

| Storage | Store in a cool, dry place, typically at 2-8 °C. |

Spectroscopic Characterization

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is summarized below.

| Technique | Key Features |

| ¹H NMR | A singlet in the aromatic region corresponding to the C5-proton. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrimidine ring and the nitrile group. The carbons attached to chlorine atoms will show characteristic chemical shifts. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2230-2240 cm⁻¹. Bands corresponding to C-Cl stretching and aromatic C=N and C=C stretching will also be present.[4] |

| Mass Spectrometry | A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Synthesis of this compound: A Proposed Protocol

A definitive, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methodologies for the synthesis of related chloropyrimidines, a robust and scalable process can be proposed. The chlorination of dihydroxypyrimidine precursors using phosphorus oxychloride (POCl₃) is a well-documented and widely used method.[9][10]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Add 2,6-dihydroxypyrimidine-4-carbonitrile (1.0 equivalent) to the flask.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline (2.0-3.0 equivalents). The tertiary amine acts as a scavenger for the HCl gas generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This process is highly exothermic and liberates HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The Reactivity Landscape: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C6 positions. This allows for sequential and regioselective functionalization, a key strategy in the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, makes the chloro-substituents highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a subject of considerable interest and is influenced by several factors:

-

Electronic Effects: The inherent electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4/C6 positions over the C2 position.[11] However, the presence of substituents on the ring can significantly alter this preference.

-

Steric Hindrance: Bulky nucleophiles or substituents adjacent to a chlorine atom can sterically hinder the approach of the nucleophile, thereby favoring reaction at the less encumbered position.

-

Nature of the Nucleophile: The type of nucleophile employed can also influence the site of attack. For instance, in some 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to favor substitution at the C2 position.[12]

Caption: Regioselective nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized C-C and C-N bond formation in organic synthesis. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyrimidine core and various organoboron reagents. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. Generally, the reaction proceeds preferentially at one of the chloro positions, leaving the other available for subsequent functionalization.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.[13][14]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring. Similar to the Suzuki coupling, careful selection of the palladium catalyst, phosphine ligand, and base is critical for achieving high efficiency and regioselectivity.[10][15][16]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The crude product is then purified by column chromatography.[17]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2,4- and 2,6-disubstituted pyrimidine motifs are particularly prevalent in this area.[1] this compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors due to its ability to be sequentially and selectively functionalized.

Caption: General workflow for kinase inhibitor synthesis.

While a specific, publicly disclosed drug candidate synthesized directly from this compound is not readily identifiable, the strategic importance of this building block is evident from the numerous patents and publications describing the synthesis of kinase inhibitors from related dichloropyrimidine starting materials. The nitrile group can also be further elaborated, for example, by reduction to an amine or hydrolysis to a carboxylic acid, adding another layer of synthetic versatility.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, characterized by two distinct electrophilic centers, allows for the controlled and sequential introduction of various functional groups through robust and well-established synthetic methodologies. The ability to readily access diverse libraries of polysubstituted pyrimidines from this single precursor underscores its strategic importance for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. As the demand for targeted and personalized medicines continues to grow, the utility of such versatile and strategically designed chemical intermediates will undoubtedly continue to expand.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 5. This compound | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound Spectrum 26293-93-6 | Spectrum | Chemical Cloud Database [chemcd.com]

- 8. This compound(26293-93-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. benchchem.com [benchchem.com]

Spectroscopic Blueprint for 2,6-Dichloropyrimidine-4-carbonitrile: A Technical Guide for Advanced Drug Discovery

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is the bedrock upon which successful drug discovery programs are built. 2,6-Dichloropyrimidine-4-carbonitrile stands as a pivotal heterocyclic building block, offering a versatile scaffold for the synthesis of complex, biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of its spectroscopic characteristics.

It is important to note that while this compound is commercially available, a comprehensive and publicly accessible repository of its experimentally-derived spectroscopic data is not readily found in peer-reviewed literature or databases. Therefore, this technical document takes a two-pronged approach. Firstly, it provides a robust theoretical framework, predicting the spectral outcomes based on first principles of molecular structure and spectroscopic theory. Secondly, it lays out detailed, field-tested protocols for acquiring this data, ensuring that researchers can generate high-quality, reliable spectra in their own laboratories. This guide is thus both a predictive blueprint and a practical manual for the complete spectroscopic characterization of this compound.

Compound Profile: this compound

Before delving into its spectroscopic signature, a foundational understanding of the molecule's properties is essential.

Molecular Structure:

Caption: Molecular structure of this compound.

This structure, with its electron-withdrawing chlorine atoms and nitrile group, dictates a unique electronic environment that will be reflected in its spectroscopic output.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 26293-93-6 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.98 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C#N |

| InChIKey | HLAOENZTDMPYNY-UHFFFAOYSA-N |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, providing a clear and unambiguous signal.

-

Structural Rationale: The molecule possesses only one proton, which is attached to carbon C5 of the pyrimidine ring. This proton is in a unique chemical environment, flanked by a carbon atom (C6) bearing a chlorine atom and another carbon (C4) attached to the nitrile group.

-

Expected Chemical Shift (δ): The aromatic region of an NMR spectrum typically ranges from 6.5 to 8.5 ppm. Given the electron-withdrawing nature of the two chlorine atoms and the nitrile group, the lone proton (H5) is expected to be significantly deshielded. Therefore, its signal is predicted to appear in the downfield region of the aromatic spectrum, likely between 8.0 and 9.0 ppm .

-

Expected Multiplicity: Since there are no adjacent protons within a three-bond distance, the H5 signal is expected to be a singlet (s) .

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H5 | 8.0 - 9.0 | Singlet (s) |

Protocol for ¹H NMR Data Acquisition

This protocol ensures the generation of a high-resolution spectrum suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its volatility, while DMSO-d₆ can be used if solubility is an issue.

-

For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup (400 MHz or higher recommended):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of approximately 0 to 12 ppm.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.

-

Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak.

-

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.

-

Structural Rationale: The molecule has five distinct carbon atoms. Four are part of the pyrimidine ring (C2, C4, C5, C6), and one belongs to the nitrile group (CN).

-

Expected Chemical Shifts (δ):

-

C2 and C6: These carbons are bonded to two nitrogen atoms and a chlorine atom. This highly electron-poor environment will shift their signals significantly downfield, likely in the range of 160-170 ppm .

-

C4: This carbon is part of the pyrimidine ring and is bonded to the electron-withdrawing nitrile group. Its resonance is expected around 140-150 ppm .

-

C5: This is the only carbon in the ring bonded to a hydrogen atom. It will be the most upfield of the ring carbons, with a predicted chemical shift of 120-130 ppm .

-

CN (Nitrile Carbon): The carbon of the nitrile group typically appears in the range of 115-125 ppm .

-

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 160 - 170 |

| C4 | 140 - 150 |

| C5 | 120 - 130 |

| CN | 115 - 125 |

Protocol for ¹³C NMR Data Acquisition

Due to the low natural abundance of the ¹³C isotope, the acquisition parameters differ from those for ¹H NMR.

-

Sample Preparation:

-

A more concentrated sample is required. Dissolve 20-50 mg of the compound in 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

-

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock and shim settings from the ¹H experiment.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment with proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width, typically from 0 to 200 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

Predicted IR Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

-

Structural Rationale: The key vibrational modes will arise from the C≡N bond of the nitrile, the C-Cl bonds, and the aromatic C=N and C=C bonds of the pyrimidine ring.

-

Expected Absorption Bands:

-

C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the range of 2220-2260 cm⁻¹ .

-

C=N and C=C Ring Stretching: Multiple bands of variable intensity are predicted in the region of 1400-1600 cm⁻¹ , corresponding to the stretching vibrations of the pyrimidine ring.

-

C-Cl Stretch: Strong absorption bands due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹ .

-

C-H Stretch: A weak to medium absorption band for the aromatic C-H stretch of H5 is expected above 3000 cm⁻¹ .

-

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=N, C=C (Ring) | 1400 - 1600 | Medium to Strong |

| C-Cl | 600 - 800 | Strong |

| Aromatic C-H | > 3000 | Weak to Medium |

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR setup. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum

Mass spectrometry will determine the molecular weight and provide information about the compound's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The molecular weight is 173.98 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

[M]⁺ peak: m/z ≈ 173 (containing two ³⁵Cl atoms)

-

[M+2]⁺ peak: m/z ≈ 175 (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ peak: m/z ≈ 177 (containing two ³⁷Cl atoms)

-

The expected intensity ratio of these peaks will be approximately 9:6:1 .

-

-

Key Fragmentation Pathways:

-

Loss of a chlorine atom: A significant fragment corresponding to [M-Cl]⁺ would be expected at m/z ≈ 138/140.

-

Loss of HCN: Fragmentation of the pyrimidine ring could lead to the loss of hydrogen cyanide, resulting in a fragment at [M-27]⁺.

-

Table 5: Predicted Key Mass Spectrometry Peaks for this compound (EI)

| m/z Value | Interpretation | Expected Isotopic Pattern |

| 173/175/177 | Molecular Ion [M]⁺ | 9:6:1 ratio |

| 138/140 | [M-Cl]⁺ | 3:1 ratio |

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an EI source.

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Set the ionization energy to the standard 70 eV.

-

Acquire data over a mass range of m/z 40-300 to ensure all relevant fragments are detected.

-

Caption: Predicted fragmentation pathway in EI-MS.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Path Forward

This technical guide provides a comprehensive predictive and practical framework for the spectroscopic analysis of this compound. By understanding the theoretically predicted spectral features and employing the detailed protocols herein, researchers can confidently acquire and interpret the necessary data for unequivocal structural confirmation. This foundational knowledge is critical for advancing the use of this versatile building block in the synthesis of next-generation therapeutics. The methodologies described are robust, self-validating, and grounded in established analytical principles, ensuring the integrity and reproducibility of experimental results.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloropyrimidine-4-carbonitrile

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Authored by: Gemini AI, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6). As a pivotal intermediate in the synthesis of diverse biologically active molecules, a robust understanding of its spectral signature is essential for chemists in medicinal chemistry, process development, and quality control. This document elucidates the theoretical underpinnings, outlines validated experimental protocols, and offers a thorough interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as a self-validating reference for the unambiguous structural characterization of this critical heterocyclic compound.

Introduction: The Role of this compound in Synthesis

This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. The presence of two reactive chlorine atoms and a cyano group allows for sequential and site-selective modifications, making it a valuable precursor for a wide array of pharmaceutical and agrochemical compounds.[1][2] Accurate structural confirmation via NMR spectroscopy is the cornerstone of its application, ensuring the integrity of starting materials and the success of subsequent synthetic transformations. This guide provides a definitive resource for the acquisition and interpretation of its NMR data.

Foundational Principles: NMR Spectroscopy of Substituted Pyrimidines

The NMR spectra of pyrimidine derivatives are dictated by the unique electronic landscape of the heteroaromatic ring. The two electronegative nitrogen atoms induce a significant deshielding effect on the ring's carbon and proton nuclei, resulting in characteristic downfield chemical shifts.[3] In this compound, this effect is amplified by the presence of three potent electron-withdrawing groups: two chloro substituents at the C2 and C6 positions, and a carbonitrile group at C4.

A key structural feature of this molecule is its symmetry. A plane of symmetry passes through the C4-carbonitrile and C5-H bond axis, rendering the two chlorine atoms and the C2 and C6 carbons chemically equivalent. This symmetry simplifies the expected NMR spectra, predicting a single proton resonance and four distinct carbon signals.

Experimental Protocol: A Validated Method for High-Resolution NMR

Reproducible, high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is a field-proven methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound, offering good solubility and a convenient deuterium lock signal. Tetramethylsilane (TMS) should be added as an internal standard to reference the chemical shift scale to 0.00 ppm.[4] Alternatively, for compounds with limited solubility, DMSO-d₆ can be employed.[1][5]

-

Concentration: For optimal signal-to-noise and resolution, a concentration of 10-20 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ is recommended.[6]

-

Filtration: The prepared solution should be filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate impurities that could degrade spectral quality.

NMR Spectrometer Parameters

The following acquisition parameters are recommended for a 400 MHz NMR spectrometer. Minor adjustments may be required based on the specific instrument.[1][6]

Table 1: Recommended ¹H NMR Acquisition Parameters

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides excellent signal dispersion for routine structural analysis. |

| Pulse Program | zg30 | A standard 30° pulse sequence suitable for quantitative analysis.[1] |

| Acquisition Time (AQ) | ~4 seconds | Ensures high digital resolution of the resulting spectrum.[1] |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full proton relaxation between scans, crucial for accurate integration.[1] |

| Number of Scans (NS) | 16 | Sufficient for achieving a high signal-to-noise ratio for the sample concentration.[6] |

| Spectral Width (SW) | 0-12 ppm | Covers the entire chemical shift range expected for organic molecules.[6] |

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz | Corresponds to the ¹³C frequency on a 400 MHz instrument. |

| Pulse Program | zgpg30 | Standard power-gated proton decoupling to produce singlets and enhance signal via the Nuclear Overhauser Effect (NOE). |

| Acquisition Time (AQ) | ~1.5 seconds | Balances resolution against experimental time. |

| Relaxation Delay (D1) | 2 seconds | Adequate for the relaxation of most carbon nuclei. |

| Number of Scans (NS) | ≥ 1024 | A higher number of scans is necessary to compensate for the low natural abundance of the ¹³C isotope.[6] |

| Spectral Width (SW) | 0-200 ppm | Encompasses the typical chemical shift range for carbon atoms in organic compounds.[6] |

Data Processing Workflow

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Phase and Baseline Correction: Carefully phase the spectrum manually to achieve pure absorption lineshapes and apply an automatic polynomial baseline correction for accurate peak integration.

-

Chemical Shift Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.[7] Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[7]

Spectral Interpretation and Data Analysis

¹H NMR Spectrum

As predicted by its symmetrical structure, the ¹H NMR spectrum of this compound is exceptionally simple, displaying a single resonance.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Singlet (s) | 1H | H5 |

The lone proton at the C5 position appears as a sharp singlet, as there are no vicinal or geminal protons to induce spin-spin coupling. Its downfield chemical shift is a direct consequence of the deshielding influence of the two ring nitrogens and the adjacent electron-withdrawing cyano group.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon backbone, revealing the four chemically non-equivalent carbon atoms as sharp singlets.

Table 4: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~163.5 | C2, C6 | These carbons are bonded to both an electronegative nitrogen and a chlorine atom, causing extreme deshielding and a significant downfield shift. |

| ~149.0 | C5 | This carbon is bonded to the only proton on the ring. Its chemical shift is consistent with an sp² carbon in a highly electron-deficient heteroaromatic system. |

| ~114.5 | CN | The chemical shift for the nitrile carbon is characteristic and falls within the expected range.[8] |

| ~112.0 | C4 | This quaternary carbon is deshielded by the ring nitrogens but is not directly attached to a halogen, placing it upfield relative to C2, C6, and C5. |

Note: The presented chemical shifts are typical values. Minor variations may occur due to differences in concentration and solvent.[1]

Visualization of Workflow and Structure

Visual aids are instrumental in clarifying complex processes and structures.

Caption: A three-stage workflow for NMR analysis from sample preparation to structural confirmation.

Caption: Structure of this compound with key nuclei highlighted.

Conclusion

This guide has established a robust framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. The simplicity of the ¹H spectrum and the clear dispersion of the four signals in the ¹³C spectrum provide an unambiguous spectroscopic fingerprint for this molecule. By adhering to the detailed experimental and data processing protocols outlined herein, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 2,6-Dichloropyrimidine-4-carbonitrile

Prepared by: Senior Application Scientist, Gemini Analytical

Abstract

This technical guide provides a comprehensive analysis of 2,6-Dichloropyrimidine-4-carbonitrile using Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. This document details the principles, experimental protocols, and interpretation of spectral data obtained from these two powerful analytical techniques. We present an in-depth discussion of the characteristic vibrational frequencies associated with the molecule's distinct functional groups and a thorough analysis of its mass fragmentation pattern under electron ionization. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights and methodologies for the robust characterization of this chlorinated heterocyclic compound.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of nucleobases and numerous biologically active molecules.[1] The presence of two chlorine atoms and a nitrile group makes it a versatile precursor for introducing diverse functionalities through nucleophilic substitution and other chemical transformations. Given its role in multi-step syntheses, verifying the identity and purity of this intermediate is critical to ensure the desired outcome and quality of the final product.

Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. FT-IR provides a unique molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry determines the molecular weight and offers structural clues through the analysis of fragmentation patterns.[2][3] This guide synthesizes the theoretical basis and practical application of these techniques for the definitive analysis of this compound.

Molecular Structure and Key Functional Groups

The analytical response of this compound in FT-IR and MS is directly governed by its molecular structure. The key features include:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which imparts significant stability.

-

Nitrile Group (-C≡N): A functional group with a strong, characteristic infrared absorption.

-

Chloro Groups (-Cl): Two chlorine atoms attached to the pyrimidine ring, which significantly influence the molecule's reactivity and its isotopic signature in mass spectrometry.

The molecular formula is C₅HCl₂N₃, with a monoisotopic mass of approximately 172.95 Da and an average molecular weight of 173.98 g/mol .[4]

Caption: Molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Principles and Rationale for FT-IR Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group vibrates at a characteristic frequency, making FT-IR an excellent tool for identifying the functional groups present in a sample.[3] For this compound, FT-IR is used to confirm the presence of the critical nitrile group and the dichloropyrimidine core structure. The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal to no sample preparation for solids and liquids.[5][6]

Experimental Protocol: ATR-FT-IR Spectroscopy

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using an ATR accessory.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

-

Clean the ATR crystal surface (typically diamond or zinc selenide) with a lint-free wipe dampened with isopropanol and allow it to dry completely.[7]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, initiate a background scan. This collects a spectrum of the ambient atmosphere (CO₂ and H₂O) and the crystal itself, which will be subtracted from the sample spectrum.[7]

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.[6]

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[7]

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak labeling as needed.[8]

-

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands. Theoretical calculations and data from analogous compounds provide a basis for assignment.[9][10][11]

-

C-H Stretching (Aromatic): A weak absorption is expected just above 3000 cm⁻¹, characteristic of the C-H bond on the aromatic pyrimidine ring.

-

C≡N Stretching (Nitrile): This is the most diagnostic peak. For aromatic nitriles, a strong, sharp absorption band appears in the 2240-2220 cm⁻¹ region.

-

C=N and C=C Stretching (Ring Vibrations): The pyrimidine ring gives rise to several bands in the 1600-1400 cm⁻¹ region. These absorptions are due to the stretching vibrations of the C=N and C=C double bonds within the heterocyclic aromatic system.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 850 cm⁻¹. These bands can be complex but are indicative of the halogen substitution.

Data Summary: FT-IR Peak Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Aromatic C-H Stretch | ~3050 - 3100 | Weak | Confirms the presence of the aromatic ring C-H bond. |

| C≡N Stretch | ~2230 | Strong, Sharp | Highly characteristic of the nitrile functional group. |

| C=N / C=C Ring Stretch | ~1570, ~1540, ~1420 | Medium - Strong | Multiple bands confirming the pyrimidine ring structure.[7] |

| C-Cl Stretch | ~850 - 750 | Medium - Strong | Characteristic of aryl chlorides, located in the fingerprint region. |

Mass Spectrometry (MS)

Principles and Rationale for MS Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For this compound, it serves two primary purposes:

-

Molecular Weight Confirmation: Determining the m/z of the molecular ion (M⁺˙) confirms the compound's elemental composition. The presence of two chlorine atoms creates a distinctive isotopic pattern (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) that is a powerful confirmation of the structure.

-

Structural Elucidation: Using a "hard" ionization technique like Electron Ionization (EI) causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.[1][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing this compound, as it separates the analyte from volatile impurities before it enters the mass spectrometer.[13][14]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100-500 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC inlet (e.g., 250°C, split mode).

-

Separation is achieved on a capillary column (e.g., DB-5MS or equivalent) with a temperature program designed to elute the analyte in a sharp peak (e.g., start at 80°C, ramp to 280°C). Helium is typically used as the carrier gas.[15]

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation (EI mode).

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

-

Data Analysis:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions to deduce the fragmentation pathway.

-

Fragmentation Analysis

The mass spectrum will be dominated by the molecular ion and fragments resulting from the loss of its substituents. The pyrimidine ring itself is relatively stable.[12][16]

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule will appear at m/z 173 (for the ³⁵Cl₂ isotopologue). Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), characteristic isotope peaks will be observed at m/z 175 ([M+2]⁺˙, containing one ³⁷Cl) and m/z 177 ([M+4]⁺˙, containing two ³⁷Cl). The expected intensity ratio is approximately 9:6:1.

-

Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation pathway is the loss of a chlorine radical (·Cl), resulting in a fragment ion at m/z 138 (for ³⁵Cl loss). This fragment will still exhibit an isotope peak at m/z 140 due to the remaining chlorine atom.

-

Loss of Cyanide Radical ([M-CN]⁺): Loss of the nitrile group as a cyanide radical (·CN) would produce a fragment at m/z 147 (for ³⁵Cl₂). This ion would retain the characteristic two-chlorine isotope pattern.

-

Loss of Hydrogen Cyanide ([M-HCN]⁺˙): Elimination of a neutral HCN molecule is a common fragmentation pathway for nitrogen heterocycles, leading to an ion at m/z 146.[1]

Caption: Proposed EI fragmentation pathway for the molecule.

Data Summary: Mass Spectrometry Fragments

| m/z (³⁵Cl Isotopes) | Proposed Ion Structure | Comments |

| 173 | [C₅HCl₂N₃]⁺˙ | Molecular ion (M⁺˙). Shows M+2 and M+4 isotope peaks. |

| 147 | [C₄HCl₂N₂]⁺ | Loss of a cyanide radical (·CN). |

| 146 | [C₄Cl₂N₂]⁺˙ | Loss of neutral hydrogen cyanide (HCN). |

| 138 | [C₅HN₃Cl]⁺ | Loss of a chlorine radical (·Cl). Shows M+2 isotope peak. |

| 112 | [C₄N₂Cl]⁺ | Loss of ·Cl and HCN from the molecular ion. |

Conclusion

This guide establishes a robust analytical framework for the characterization of this compound using FT-IR and mass spectrometry. FT-IR spectroscopy, particularly with the ATR technique, provides a rapid and reliable method for confirming the presence of the key nitrile and dichloropyrimidine functional groups. Gas Chromatography-Mass Spectrometry offers definitive confirmation of the molecular weight through the distinct isotopic pattern of the molecular ion and provides valuable structural information via predictable fragmentation pathways. The combined application of these self-validating techniques provides a high degree of confidence in the identity and structure of this important chemical intermediate, ensuring its suitability for downstream applications in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 404 [researching.cn]

- 11. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. article.sapub.org [article.sapub.org]

- 13. agilent.com [agilent.com]

- 14. cromlab-instruments.es [cromlab-instruments.es]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloropyrimidine-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, presents qualitative data for structurally related compounds, and offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for process development, formulation, and reaction optimization.

Introduction to this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, functionalized with two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation.

A comprehensive understanding of its solubility profile allows for:

-

Rational Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Crystallization and Purification: Developing effective purification strategies based on differential solubility.

-

Formulation Development: Designing stable and bioavailable formulations for preclinical and clinical studies.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

Key Molecular Features of this compound Influencing Solubility:

-

Polarity: The presence of nitrogen atoms in the pyrimidine ring, two chlorine atoms, and a nitrile group (C≡N) introduces significant polarity to the molecule. The nitrogen atoms and the nitrile group can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of this compound is approximately 173.98 g/mol .

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will significantly impact the energy required to dissolve the compound.

General Solubility Expectations:

Based on its structure, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents that can interact with its polar functional groups. Its solubility in nonpolar solvents is anticipated to be limited.

Solubility Profile: Qualitative and Reference Data

To provide a practical reference for experimental design, this guide presents solubility data for a structurally similar compound, 4,6-Dichloropyrimidine . It is crucial to note that this data is for a related, but different, compound and should be used as a preliminary guide only. Researchers must experimentally determine the solubility of this compound for their specific applications.

Table 1: Quantitative Solubility Data for a Reference Compound (4,6-Dichloropyrimidine)

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| 95% Ethanol | Not Specified | 50 |

Source: Sigma-Aldrich

Qualitative Solubility Data for Other Dichloropyrimidines:

-

2,4-Dichloropyrimidine: Soluble in methanol, chloroform, and ethyl acetate; partly soluble in water.[2][3]

-

2-Amino-4,6-dichloropyrimidine: Soluble in acetone and toluene; insoluble in water.[4]

These qualitative data points further support the expectation that this compound will be soluble in a range of common organic solvents.

Experimental Determination of Solubility

Given the scarcity of public data, the ability to accurately determine solubility in the laboratory is paramount. The following section provides detailed protocols for two widely accepted methods: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

Isothermal Gravimetric Method

This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in a vacuum oven.

-

Record the final weight of the dish and the dried solute.

-

Calculation:

-

Mass of dissolved solute: (Weight of dish + solute) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (steps 1 and 2) to prepare a filtered, saturated solution.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of the solvent used for the solubility study and a strong solvent).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good peak shape and resolution for this compound.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

References

Chemical structure and IUPAC name of 2,6-Dichloropyrimidine-4-carbonitrile

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonitrile

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, integral to numerous therapeutic agents across oncology, infectious diseases, and neurology.[1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone of medicinal chemistry. Within this class of compounds, this compound (CAS No: 26293-93-6) emerges as a highly valuable and versatile building block. The strategic placement of two reactive chlorine atoms and a cyano group on the pyrimidine ring provides researchers with a powerful tool for constructing complex molecular architectures through controlled, regioselective reactions.

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles that govern its synthesis, reactivity, and application. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this compound's full potential in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of reproducible science. The canonical structure and key identifiers for this compound are presented below.

IUPAC Name: this compound.[2]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 26293-93-6 | PubChem[2] |

| Molecular Formula | C₅HCl₂N₃ | PubChem[2] |

| Molecular Weight | 173.99 g/mol | ChemShuttle |

| Canonical SMILES | C1=C(N=C(N=C1Cl)Cl)C#N | PubChem[2] |

| InChI Key | HLAOENZTDMPYNY-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Solid (Form may vary) | Sigma-Aldrich[3] |

| Purity | Typically ≥95-98% | ChemShuttle, Sigma-Aldrich[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[3] |

The Chemistry of a Dichloro-Activated Pyrimidine Ring

The synthetic utility of this compound is rooted in its electronic structure. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three powerful electron-withdrawing groups: two chlorine atoms and a nitrile group. This pronounced electrophilicity makes the carbon atoms bonded to the chlorine atoms (C2 and C6) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

A critical consideration for any synthetic chemist is regioselectivity. In this molecule, a nucleophile could potentially attack either the C2 or C6 position. The outcome is not arbitrary and is dictated by the electronic influence of the substituents. While a complete quantum mechanical analysis is required for a definitive prediction, general principles of heterocyclic chemistry provide strong guidance.[4] The nitrile group at the C4 position exerts a strong electron-withdrawing effect, influencing the relative electrophilicity of the adjacent C2 and C6 positions. The precise selectivity can be sensitive to the nature of the incoming nucleophile and the reaction conditions, often allowing for sequential, controlled substitutions. This enables the synthesis of diverse libraries of compounds from a single starting material.

Diagram: Reactive Sites for SₙAr

The following diagram illustrates the primary sites of reactivity on the molecule.

Caption: Primary electrophilic sites for nucleophilic substitution.

Proposed Synthesis Workflow

While multiple synthetic routes to substituted pyrimidines exist, a common and logical approach involves the chlorination of a dihydroxy-pyrimidine precursor. The following protocol is a generalized, yet robust, methodology based on well-established chemical transformations for analogous pyrimidine systems.[5][6]

Diagram: Synthesis Workflow

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Trustworthiness through Causality: This protocol is designed to be self-validating by explaining the purpose of each step.

-

Reaction Setup (Inert Atmosphere):

-

Action: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with the starting material, 2,6-dihydroxypyrimidine-4-carbonitrile (1.0 eq).

-

Causality: The reaction is moisture-sensitive. Phosphorus oxychloride (POCl₃) reacts violently with water. An inert atmosphere prevents the decomposition of the reagent and ensures a high-yield reaction.

-

-

Chlorination:

-

Action: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Causality: POCl₃ serves as both the chlorinating agent and the solvent. Refluxing provides the necessary activation energy to convert the hydroxyl groups into chlorides. Monitoring the reaction ensures it is driven to completion without unnecessary heating that could lead to side products.

-

-

Reagent Removal and Quenching:

-

Action: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Cautiously pour the resulting residue onto crushed ice with vigorous stirring.

-

Causality: Removing excess POCl₃ simplifies the workup. Quenching on ice hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which is typically insoluble in water. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

-